molecular formula C13H11NO3S B11477950 Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate

Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate

Cat. No.: B11477950
M. Wt: 261.30 g/mol
InChI Key: HTFWVJFUHYNPLX-UHFFFAOYSA-N
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Description

Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate typically involves the reaction of thiophene derivatives with phenyl carbamates. One common method includes the use of thiophene-2-carbonyl chloride, which reacts with methyl 4-aminophenylcarbamate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-(2-thienylcarbonyl)phenyl]carbamate: Similar structure but with different substitution patterns on the thiophene ring.

    Methyl [4-(3-thienylcarbonyl)phenyl]carbamate: Another isomer with the thiophene ring attached at a different position.

    Methyl [4-(furan-2-ylcarbonyl)phenyl]carbamate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)14-10-6-4-9(5-7-10)12(15)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)

InChI Key

HTFWVJFUHYNPLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CS2

Origin of Product

United States

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